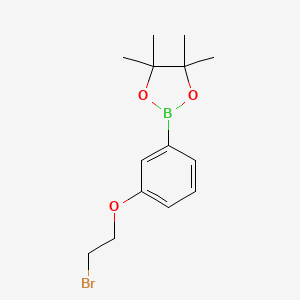

2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H20BBrO3 and its molecular weight is 327.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

Boronic acids and their esters are known to interact with their targets through the formation of reversible covalent bonds . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

Boronic acids and their esters are known to influence a variety of biochemical pathways due to their ability to interact with various biological targets .

Result of Action

The interaction of boronic acids and their esters with various biological targets can lead to a range of potential effects, depending on the specific target and the nature of the interaction .

Action Environment

The action of 2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic pinacol esters . Therefore, environmental factors can potentially influence the compound’s action, efficacy, and stability.

Actividad Biológica

2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. This article reviews its biological activity based on available literature, including pharmacological studies, structure-activity relationships (SAR), and toxicity assessments.

- Molecular Formula : C14H20BBrO3

- Molecular Weight : 327.02 g/mol

- CAS Number : 913836-27-8

- Purity : Typically >95% .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through boron coordination. Boron compounds have been shown to exhibit various mechanisms including:

- Inhibition of Enzymatic Activity : Many boron compounds can inhibit enzymes by forming stable complexes with the active site.

- Antitumor Activity : Some studies suggest that dioxaborolanes exhibit cytotoxic effects against cancer cell lines through apoptosis induction .

Antitumor Activity

Research has indicated that compounds similar to this compound possess significant antitumor properties. For instance:

- In vitro Studies : In studies involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated a dose-dependent inhibition of cell proliferation .

- Mechanism : The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis in cancer cells.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

- Target Enzymes : It may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Selectivity : Preliminary data suggest selectivity towards certain cancer types while sparing normal cells .

Toxicity Profile

The safety profile of this compound is essential for its therapeutic application:

- Acute Toxicity : The compound exhibits moderate toxicity with hazard statements indicating harmful effects if ingested or inhaled (H302-H335) .

- Safety Precautions : Recommended handling includes protective equipment and proper storage conditions (4–8°C) to maintain stability .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer efficacy of the compound in a murine model. The results indicated:

- Tumor Reduction : A significant reduction in tumor size was observed after treatment with the compound compared to control groups.

- Survival Rate : Increased survival rates were noted among treated mice .

Case Study 2: Enzyme Inhibition

Another study investigated the enzyme inhibition properties of the compound against specific metabolic enzymes:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's unique structure allows it to act as a boron-based reagent in medicinal chemistry. Boron compounds are known for their ability to form stable complexes with biomolecules, which can enhance drug delivery systems and improve therapeutic efficacy.

- Case Study: Research has shown that boron-containing compounds can be utilized in the development of novel anti-cancer agents. For instance, the incorporation of boron into drug molecules can improve their stability and bioavailability.

Organic Synthesis

2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an important intermediate in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules.

- Application Example: In Suzuki-Miyaura coupling reactions, this compound can facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds using aryl halides | |

| Boronate Ester Formation | Useful for synthesizing esters |

Materials Science

In materials science, this compound can be used to modify the properties of polymers and nanomaterials. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical strength.

- Research Insight: Studies indicate that boron-containing polymers exhibit improved flame retardancy and lower smoke generation during combustion. This makes them suitable for applications in aerospace and automotive industries.

Propiedades

IUPAC Name |

2-[3-(2-bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO3/c1-13(2)14(3,4)19-15(18-13)11-6-5-7-12(10-11)17-9-8-16/h5-7,10H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIJFVBZZHBRBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674479 | |

| Record name | 2-[3-(2-Bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-91-9 | |

| Record name | 2-[3-(2-Bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.